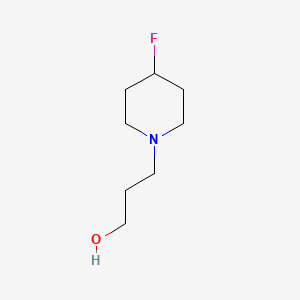

3-(4-Fluoropiperidin-1-yl)propan-1-ol

Beschreibung

3-(4-Fluoropiperidin-1-yl)propan-1-ol is a fluorinated piperidine derivative with a propanol backbone. The compound features a saturated six-membered piperidine ring substituted with a fluorine atom at the 4-position, linked to a propan-1-ol chain.

Eigenschaften

Molekularformel |

C8H16FNO |

|---|---|

Molekulargewicht |

161.22 g/mol |

IUPAC-Name |

3-(4-fluoropiperidin-1-yl)propan-1-ol |

InChI |

InChI=1S/C8H16FNO/c9-8-2-5-10(6-3-8)4-1-7-11/h8,11H,1-7H2 |

InChI-Schlüssel |

KSILFQLVPJSCEF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1F)CCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropiperidine and propanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving the modulation of biological pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the piperidine ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

3-(Piperidin-1-yl)propan-1-ol Derivatives

- Example : 1-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-ol ()

- Structural Difference : Lacks the 4-fluoro substitution on the piperidine ring; includes a 4-chlorophenyl group.

- Impact : The chlorine atom increases electronegativity and may enhance aromatic interactions, while the absence of fluorine reduces metabolic stability. Enantiomeric separation via capillary electrophoresis highlights the role of substituents in chiral recognition .

Fluoropyridinyl-Propanol Derivatives

- Examples: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol () 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol () Structural Difference: Pyridine (aromatic) vs. piperidine (saturated) ring; fluorine at the 5-position on pyridine. Impact: The aromatic pyridine ring facilitates π-π stacking in biological targets, while the saturated piperidine in the target compound may improve conformational flexibility for receptor binding .

Piperazine-Linked Propanol Derivatives

- Example: 1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol () Structural Difference: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen); phenyl group on piperazine.

Complex Heterocyclic Derivatives

Physicochemical Properties

Key Observations :

- Fluorine substitution increases logP marginally compared to non-fluorinated piperidine analogs, enhancing membrane permeability.

Pharmacological Potential

- Target Compound: The fluorine atom may reduce cytochrome P450-mediated metabolism, extending half-life. Its piperidine-propanol structure is common in serotonin/dopamine receptor modulators.

- Analogues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.